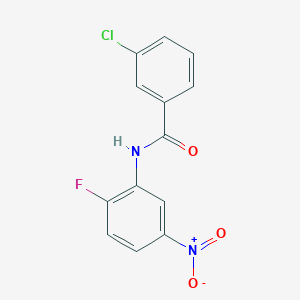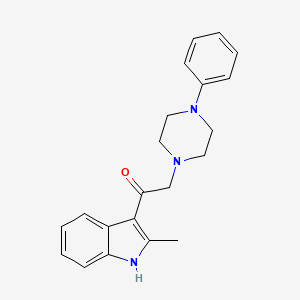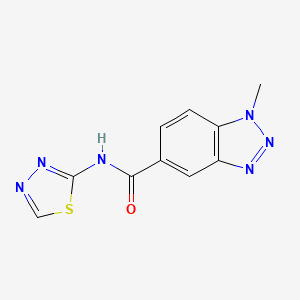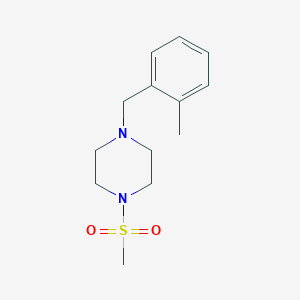
5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This compound has been found to have minimal off-target effects, making it a valuable tool for studying the role of specific enzymes and pathways in various diseases. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide involves the reaction of 4-hydroxybenzaldehyde and 5-bromo-2-chloronicotinic acid in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with methylamine to obtain this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-hydroxyphenyl)-N-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been investigated for its ability to modulate the immune system and improve cognitive function.
Propiedades
IUPAC Name |
5-bromo-N-(4-hydroxyphenyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-16(11-2-4-12(17)5-3-11)13(18)9-6-10(14)8-15-7-9/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUHELPWCSSDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)



![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)


